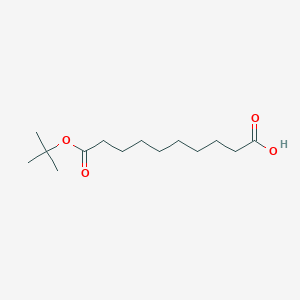

10-(tert-Butoxy)-10-oxodecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

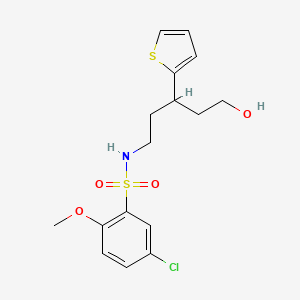

The compound is a derivative of carboxylic acids and alcohols . It’s likely that it contains a carboxylic acid group (-COOH) and a tert-butoxy group (-OC(CH3)3). The “10” in the name suggests that the carbon chain length of the compound is 10 .

Synthesis Analysis

While specific synthesis methods for “10-(tert-Butoxy)-10-oxodecanoic acid” are not available, tert-butylation of carboxylic acids and alcohols has been studied . A method involving treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate has been reported to afford tert-butyl esters .Wissenschaftliche Forschungsanwendungen

Etherification in Biodiesel Production

The etherification process is crucial in biodiesel production, where glycerol is a byproduct. “10-(tert-Butoxy)-10-oxodecanoic acid” can be used as a catalyst in the etherification of glycerol with tert-Butyl Alcohol (TBA) in flow and batch reactors . This process is significant for enhancing the value of glycerol and improving the overall yield of biodiesel.

Organic Synthesis Intermediary

In organic synthesis, “10-(tert-Butoxy)-10-oxodecanoic acid” can act as an intermediate. It’s particularly useful in reactions involving acetonitrile, where it can help form cyanomethyl radicals that are essential for synthesizing nitrogen-containing compounds . This application is vital for developing new pharmaceuticals and agrochemicals.

Catalysis in Chemical Reactions

This compound can serve as a solid acid catalyst in various chemical reactions. Its role in catalysis can lead to the development of more efficient and environmentally friendly chemical processes . The stability and reactivity of this acid make it a valuable asset in catalytic research.

Supramolecular Chemistry

“10-(tert-Butoxy)-10-oxodecanoic acid” may find applications in supramolecular chemistry, where it can be used to create reversible bonds with other molecules. This property is particularly useful in the design of dynamic molecular systems .

Biomedical Applications

In the biomedical field, the acid’s potential for forming reversible linkages can be exploited for drug delivery systems. It could be used to modify the release rate of drugs or to create stimuli-responsive drug delivery vehicles .

Environmental Chemistry

The compound’s ability to act as a catalyst in biodiesel production not only improves the efficiency of the process but also contributes to the creation of more sustainable and eco-friendly fuels . This aligns with the global efforts to reduce carbon emissions and combat climate change.

Zukünftige Richtungen

While specific future directions for “10-(tert-Butoxy)-10-oxodecanoic acid” are not available, there is ongoing research on the use of tert-butoxycarbonyl-protected amino acids in peptide synthesis . This research could potentially expand the applicability of amino acid ionic liquids (AAILs) for organic synthesis .

Wirkmechanismus

Target of Action

10-(tert-Butoxy)-10-oxodecanoic acid is a complex compound that has been studied in the context of organic synthesis . .

Mode of Action

The compound is known to be involved in the synthesis of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are used as starting materials in dipeptide synthesis . The compound’s interaction with its targets likely involves chemical reactions that facilitate the formation of these protected amino acids.

Biochemical Pathways

The compound is involved in the synthesis of Boc-AAILs, which are used in dipeptide synthesis . This suggests that the compound may play a role in peptide synthesis pathways.

Result of Action

The primary result of the action of 10-(tert-Butoxy)-10-oxodecanoic acid is the formation of Boc-AAILs, which are used in dipeptide synthesis . The molecular and cellular effects of this compound’s action are likely related to its role in facilitating these chemical reactions.

Eigenschaften

IUPAC Name |

10-[(2-methylpropan-2-yl)oxy]-10-oxodecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-14(2,3)18-13(17)11-9-7-5-4-6-8-10-12(15)16/h4-11H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIYHISQFBWFCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-(tert-Butoxy)-10-oxodecanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butyl)-N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2763852.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2763853.png)

![3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2763855.png)

![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2763856.png)

![N-1,3-benzodioxol-5-yl-2-[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2763862.png)

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2763867.png)